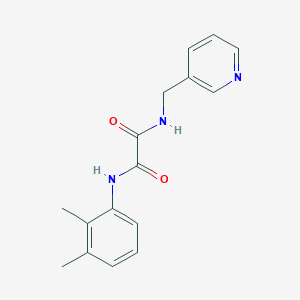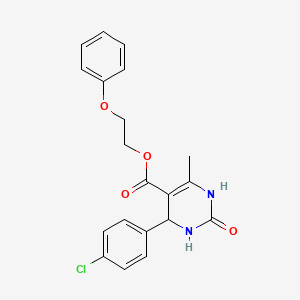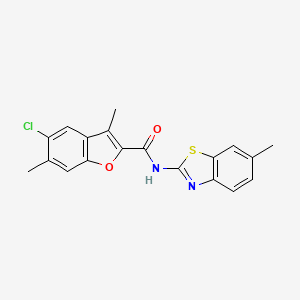
N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)ethanediamide, commonly known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPA belongs to the family of diamide insecticides and has been found to have potent insecticidal activity against a wide range of pests.
作用機序
The mechanism of action of DPA involves the inhibition of ryanodine receptors in the insect’s muscles, leading to paralysis and eventual death of the insect. The ryanodine receptors are responsible for the release of calcium ions, which are essential for muscle contraction. By inhibiting these receptors, DPA disrupts the insect’s muscle function, leading to paralysis and death.
Biochemical and Physiological Effects:
DPA has been found to have minimal effects on non-target organisms, such as mammals and birds. It has a low toxicity profile and does not accumulate in the environment, making it a safer alternative to other insecticides. DPA has also been found to have a short half-life, meaning it breaks down quickly in the environment, reducing its impact on non-target organisms.
実験室実験の利点と制限
One of the advantages of DPA is its potent insecticidal activity against a wide range of pests. It has also been found to have a low toxicity profile, making it a safer alternative to other insecticides. However, one of the limitations of DPA is its relatively high cost compared to other insecticides, which may limit its widespread use in some regions.
将来の方向性
There are several future directions for research on DPA, including exploring its potential applications in other fields, such as medicine and agriculture. DPA has been found to have anti-cancer properties and has shown promising results in the treatment of various cancers. Further research is needed to explore its potential as a cancer treatment. Additionally, DPA has been found to have plant growth-promoting properties, making it a potential alternative to traditional fertilizers. Further research is needed to explore its potential as a fertilizer.
合成法
The synthesis of DPA involves a series of chemical reactions that result in the formation of the final product. The most common method of synthesis involves the reaction of 2,3-dimethylbenzoyl chloride with 3-pyridinemethanol in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with ethylenediamine to form DPA.
科学的研究の応用
DPA has been extensively studied for its insecticidal properties and has shown promising results in controlling a wide range of pests. It has been found to be effective against various insect species, including lepidopteran pests, such as the diamondback moth and the cotton bollworm, and coleopteran pests, such as the Colorado potato beetle. DPA has also been found to have a low toxicity profile, making it a safer alternative to other insecticides.
特性
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-(pyridin-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-11-5-3-7-14(12(11)2)19-16(21)15(20)18-10-13-6-4-8-17-9-13/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSYSUCATZZBEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3S)-2-oxo-3-azepanyl]-5-phenoxy-2-furamide](/img/structure/B4998434.png)

![N~1~-(3,4-dimethoxyphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4998451.png)
![3,4,5-trimethoxy-N-[6-methyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B4998456.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-N-methyl-1-phenylcyclopentanecarboxamide](/img/structure/B4998465.png)


![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3-fluorophenyl)acetamide](/img/structure/B4998485.png)
![3-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)phenol hydrochloride](/img/structure/B4998489.png)
![5-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-5-oxopentanoic acid](/img/structure/B4998497.png)

![3-{[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate](/img/structure/B4998521.png)
![3-[2-(2,4-dimethylphenyl)-1,3-thiazol-4-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B4998526.png)
